3-Hydroxyhexadecanoic acid

説明

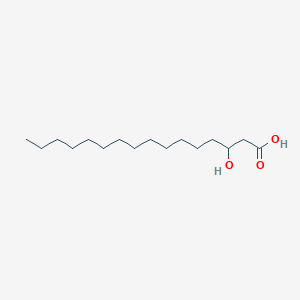

Structure

3D Structure

特性

IUPAC Name |

3-hydroxyhexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWALJHXHCJYTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946831 |

Source

|

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-34-7, 20595-04-4 |

Source

|

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC179484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure of 3-Hydroxyhexadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure, chemical properties, and biological significance of 3-Hydroxyhexadecanoic acid. The information is curated for professionals in research, science, and drug development to facilitate a deeper understanding and application of this multifaceted fatty acid.

Core Molecular Structure

This compound, also known as 3-hydroxypalmitic acid, is a long-chain saturated fatty acid.[1][2] Its fundamental structure consists of a sixteen-carbon backbone, characteristic of hexadecanoic acid (palmitic acid), with a hydroxyl (-OH) group substituted at the third carbon position (C3) and a carboxyl (-COOH) group at the first carbon (C1).[1][2] This substitution of a hydroxyl group is a key feature that imparts specific chemical and biological properties to the molecule.

The IUPAC name for this compound is this compound.[2] It is also commonly referred to by several synonyms, including β-hydroxyhexadecanoic acid and 3-hydroxypalmitic acid.[2][3]

Stereoisomerism

The presence of a hydroxyl group on the third carbon atom makes this carbon a chiral center. Consequently, this compound exists as two distinct stereoisomers, or enantiomers:

-

(R)-3-Hydroxyhexadecanoic acid: The 'R' configuration denotes a specific spatial arrangement of the atoms around the chiral center.[4][5] This enantiomer is of particular interest in biological systems.

-

(S)-3-Hydroxyhexadecanoic acid: The 'S' configuration is the mirror image of the (R)-enantiomer.

The racemic mixture, containing equal amounts of both enantiomers, is often designated as (DL)-3-Hydroxyhexadecanoic acid.[1][3] The specific stereochemistry of the molecule can significantly influence its biological activity and role in metabolic pathways.[5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental and developmental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₂O₃ | [1][2][3] |

| Molecular Weight | 272.42 g/mol | [2][3] |

| CAS Number | 2398-34-7 (for the racemic mixture) | [1][2][3] |

| 20595-04-4 (for the (R)-enantiomer) | [4][5] | |

| Appearance | White to off-white, waxy solid | [1][6] |

| Melting Point | 78-79 °C | [6] |

| Boiling Point | 405.0 ± 28.0 °C (Predicted) | [6] |

| Solubility | Soluble in DMF and DMSO (20 mg/ml), slightly soluble in ethanol (B145695) (2.5 mg/ml), and limited solubility in water. | [1][7] |

| pKa | 4.38 ± 0.10 (Predicted) | [6] |

Biological Significance and Roles

This compound is not merely a simple fatty acid; it plays several critical roles in various biological contexts:

-

Component of Endotoxins: 3-Hydroxy fatty acids, including this compound, are integral components of Lipid A, the lipid portion of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria.[7] As such, they are often used as chemical markers for the presence of endotoxins.[7]

-

Metabolic Intermediate: In humans, (R)-3-Hydroxyhexadecanoic acid is an intermediate in the biosynthesis of fatty acids.

-

Metabolic Disorders: The accumulation of long-chain 3-hydroxy fatty acids is associated with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein deficiencies.[7][8] This accumulation can induce oxidative stress and lead to mitochondrial dysfunction.[7]

-

Quorum Sensing: In some bacteria, such as Ralstonia solanacearum, the methyl ester of 3-hydroxy palmitic acid acts as a quorum-sensing signal molecule, regulating genes involved in virulence.[7]

-

Anticancer Research: The conjugation of (R)-3-hydroxyalkanoic acids of varying chain lengths with peptides has been shown to enhance their anti-cancer activity, suggesting a potential application in drug development.[9]

Experimental Protocols: Synthesis

A common method for the synthesis of this compound is the Reformatsky reaction .[10] This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.

General Protocol for the Synthesis of this compound via Reformatsky Reaction:

-

Reactant Preparation: The primary reactants are tetradecanal (B130844) and an ester of a haloacetic acid (e.g., ethyl bromoacetate).

-

Reaction Initiation: Activated zinc metal is added to the reactants in an appropriate solvent, typically an ether such as diethyl ether or tetrahydrofuran.

-

Organozinc Formation: The zinc reacts with the ethyl bromoacetate (B1195939) to form an organozinc intermediate, known as a Reformatsky enolate.

-

Nucleophilic Addition: This enolate then acts as a nucleophile, attacking the carbonyl carbon of tetradecanal.

-

Hydrolysis: The resulting complex is hydrolyzed, typically with a dilute acid, to yield the β-hydroxy ester.

-

Saponification: The ester is then saponified (hydrolyzed under basic conditions) to produce the sodium salt of this compound.

-

Acidification: Finally, acidification of the salt yields the free this compound.

-

Purification: The final product is purified, often by recrystallization from a suitable solvent like petroleum ether.[10]

Visualizations

Caption: General structure of this compound.

Caption: Synthesis workflow via the Reformatsky reaction.

References

- 1. CAS 2398-34-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C16H32O3 | CID 301590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. larodan.com [larodan.com]

- 5. 3R-Hydroxypalmitic acid | C16H32O3 | CID 15569776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Hydroxyhexadecanoic Acid: Chemical Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhexadecanoic acid, also known as 3-hydroxypalmitic acid, is a C16 saturated fatty acid with a hydroxyl group at the third carbon position. This molecule and its derivatives are of significant interest in various scientific fields due to their roles as key components of bacterial endotoxins, their involvement in microbial communication, and their association with certain human metabolic disorders. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its biological significance, particularly in bacterial signaling.

Chemical and Physical Properties

This compound is a white, waxy solid at room temperature.[1] Its hydrophobic nature, conferred by the long hydrocarbon chain, results in limited solubility in water but good solubility in organic solvents such as ethanol, chloroform (B151607), and ethyl acetate (B1210297).[1][2][3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-Hydroxypalmitic acid, β-Hydroxyhexadecanoic acid | [1][6] |

| Molecular Formula | C₁₆H₃₂O₃ | [5][6] |

| Molecular Weight | 272.42 g/mol | [5][6] |

| CAS Number | 2398-34-7 (for the racemic mixture) | [5][6] |

| Melting Point | 78-79 °C | [2][7] |

| Boiling Point | 405.0 ± 28.0 °C (Predicted) | [2][7] |

| Density | 0.955 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in ethanol, chloroform (slightly), ethyl acetate (slightly), methanol (B129727) (slightly). Limited solubility in water. | [1][2][3][4] |

| Physical State | Solid | [1][6] |

Experimental Protocols

Accurate detection and quantification of this compound are crucial for understanding its biological roles and for various diagnostic applications. Below are detailed methodologies for its analysis using common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For 3-hydroxy fatty acids, derivatization is necessary to increase their volatility.

Methodology:

-

Lipid Extraction:

-

For bacterial samples, lipid A, which contains 3-hydroxy fatty acids, is first extracted. This typically involves a Bligh-Dyer extraction using a chloroform:methanol:water system.[2]

-

For biological fluids like serum or plasma, lipids can be extracted using a solvent system like ethyl acetate after acidification.[8]

-

-

Hydrolysis:

-

Derivatization:

-

The hydroxyl and carboxylic acid groups are derivatized to make the molecule more volatile. A common method is silylation, where a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is used to form trimethylsilyl (B98337) (TMS) ethers and esters.[8][10] The sample is typically heated at 60-80°C for 30-60 minutes to ensure complete derivatization.[8][10]

-

-

GC-MS Instrumental Parameters:

-

Column: A non-polar capillary column, such as a HP-5MS (5% phenyl-methylpolysiloxane), is commonly used.[8]

-

Injector Temperature: Typically set around 250°C.[11]

-

Oven Temperature Program: An initial temperature of around 80°C is held for a few minutes, followed by a ramp up to approximately 290-300°C.[8] A representative program could be: hold at 80°C for 5 min, ramp to 200°C at 3.8°C/min, then ramp to 290°C at 15°C/min and hold for 6 min.[8]

-

Ionization Mode: Electron Impact (EI) ionization is typically used.

-

Mass Analyzer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification of specific ions.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity and can often be performed without derivatization, which simplifies sample preparation.

Methodology:

-

Sample Preparation:

-

For the analysis of free 3-hydroxy fatty acids, a simple protein precipitation step with a solvent like methanol containing formic acid is often sufficient for plasma or serum samples.[12]

-

For total 3-hydroxy fatty acids, a hydrolysis step as described for GC-MS is required prior to extraction.

-

Solid-phase extraction (SPE) can be used for sample cleanup and concentration.[7]

-

-

LC-MS/MS Instrumental Parameters:

-

Chromatography: Reversed-phase liquid chromatography is typically employed using a C18 column.[7]

-

Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with an additive like acetic acid or formic acid to improve ionization, is used.[13]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for detecting the deprotonated molecule [M-H]⁻.[14]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for quantification.

-

Spectroscopic Analysis (FTIR and NMR)

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is useful for identifying the functional groups present in a molecule. For this compound, the spectrum will show characteristic absorptions for the hydroxyl (-OH), carboxylic acid (C=O and -OH), and alkyl (C-H) groups.

Sample Preparation:

-

KBr Pellet: The solid sample can be finely ground with potassium bromide (KBr) powder and pressed into a transparent pellet.[15]

-

ATR: A small amount of the solid can be placed directly onto an Attenuated Total Reflectance (ATR) crystal.[15] For waxy solids, gentle heating may be required to ensure good contact.[16]

Expected Absorptions:

-

O-H stretch (hydroxyl and carboxylic acid): A very broad band in the region of 2500-3500 cm⁻¹.[17][18]

-

C-H stretch (alkyl chain): Sharp peaks around 2850-2960 cm⁻¹.[17]

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1710 cm⁻¹.[17][18]

-

C-O stretch (carboxylic acid): A peak around 1300 cm⁻¹.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Dissolve 5-25 mg of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).[11][20]

-

Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.[20] The sample height in the tube should be optimized for the specific spectrometer being used (typically 4-5 cm).[20]

Expected ¹H NMR Signals (in CDCl₃):

-

-CH₃ (methyl group): A triplet around 0.9 ppm.

-

-(CH₂)n- (methylene groups): A broad multiplet around 1.2-1.6 ppm.

-

-CH₂-COOH (alpha to carboxyl): A multiplet around 2.4-2.5 ppm.

-

-CH(OH)- (methine proton at the hydroxyl group): A multiplet around 4.0 ppm.

-

-OH (hydroxyl and carboxyl protons): Broad signals that can appear over a wide range and may exchange with water in the solvent.

Biological Significance

Component of Bacterial Endotoxins

3-Hydroxy fatty acids, including this compound, are integral components of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[4] Lipid A is the primary component responsible for the endotoxic activity of LPS, which can trigger a strong inflammatory response in mammals. The specific structure of lipid A, including the chain lengths and number of its constituent 3-hydroxy fatty acids, can influence the host's immune response. Therefore, the analysis of 3-hydroxy fatty acids serves as a chemical marker for the detection and quantification of endotoxins.[7]

Role in Bacterial Quorum Sensing

In the plant pathogenic bacterium Ralstonia solanacearum, the methyl ester of this compound (referred to as 3-hydroxypalmitic acid methyl ester or 3-OH-PAME) acts as a quorum-sensing signal molecule.[21] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to their population density.

The phc (phenotype conversion) quorum-sensing system in R. solanacearum regulates the expression of numerous virulence factors.[6][22] The signaling pathway can be summarized as follows:

-

Signal Synthesis: The enzyme PhcB, an S-adenosylmethionine-dependent methyltransferase, synthesizes 3-OH-PAME from a fatty acid precursor.[5][21]

-

Signal Sensing: As the bacterial population density increases, the extracellular concentration of 3-OH-PAME rises. This signal is detected by the sensor histidine kinase PhcS, which is part of a two-component system with PhcR.[22][23]

-

Signal Transduction: The PhcS-PhcR system transduces the signal, leading to the activation of the global transcriptional regulator PhcA.[22][23]

-

Gene Regulation: Activated PhcA then controls the expression of a large number of genes, including those responsible for the production of exopolysaccharides, which are crucial for virulence and biofilm formation.[1][22] Interestingly, PhcR can also directly bind to the promoter of some operons and regulate their expression in an opposite manner to PhcA.[5][23]

Association with Human Metabolic Disorders

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is a rare autosomal recessive disorder of fatty acid oxidation. In this condition, the body is unable to properly break down long-chain fatty acids for energy. This leads to an accumulation of long-chain 3-hydroxyacylcarnitines, including those derived from this compound, in the blood and urine.[5] The analysis of these metabolites is therefore a key diagnostic marker for LCHAD deficiency and related trifunctional protein (TFP) deficiencies.[5]

Conclusion

This compound is a multifaceted molecule with important implications in microbiology, immunology, and clinical diagnostics. Its well-defined chemical and physical properties, coupled with advanced analytical techniques, allow for its precise detection and quantification. A thorough understanding of its role in bacterial endotoxins and quorum sensing provides valuable insights for the development of novel anti-infective strategies and diagnostic tools. Furthermore, its significance as a biomarker for certain metabolic disorders underscores its relevance in clinical chemistry and drug development. This guide serves as a foundational resource for professionals engaged in research and development in these critical areas.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria [jove.com]

- 4. nveo.org [nveo.org]

- 5. Frontiers | PhcA and PhcR Regulate Ralsolamycin Biosynthesis Oppositely in Ralstonia solanacearum [frontiersin.org]

- 6. The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex | Annual Reviews [annualreviews.org]

- 7. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 8. lipidmaps.org [lipidmaps.org]

- 9. researchgate.net [researchgate.net]

- 10. Derivatization techniques for free fatty acids by GC [restek.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lipidmaps.org [lipidmaps.org]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. spectroscopyeurope.com [spectroscopyeurope.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NMR Sample Preparation [nmr.chem.umn.edu]

- 21. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. annualreviews.org [annualreviews.org]

- 23. PhcA and PhcR Regulate Ralsolamycin Biosynthesis Oppositely in Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources, Occurrence, and Analysis of 3-Hydroxyhexadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhexadecanoic acid (3-OH-C16:0), also known as 3-hydroxypalmitic acid, is a saturated 3-hydroxy long-chain fatty acid with significant biological relevance across various domains of life. It is a fundamental structural component of lipopolysaccharide (LPS) in Gram-negative bacteria, rendering it a crucial biomarker for endotoxin (B1171834) detection. Beyond its structural role, it functions as a signaling molecule in both prokaryotic and eukaryotic systems, modulating bacterial virulence and triggering immune responses in plants. In mammals, it is a metabolic intermediate in fatty acid biosynthesis, and its dysregulation is associated with certain metabolic disorders. This technical guide provides a comprehensive overview of the natural sources, biological significance, and analytical methodologies for this compound.

Natural Occurrence of this compound

This compound is found in a diverse range of organisms, from bacteria to plants and animals. Its presence can be structural, metabolic, or as a transient signaling molecule. The following table summarizes its primary natural sources and the context of its occurrence.

| Kingdom | Organism/Source | Context of Occurrence | References |

| Bacteria | Gram-negative Bacteria (general) | Key structural component of Lipid A in Lipopolysaccharide (LPS). Used as a chemical marker for endotoxins.[1][2] | |

| Ralstonia solanacearum | Precursor to 3-hydroxypalmitic acid methyl ester (3-OH PAME), a quorum-sensing signal molecule controlling virulence.[3][4] | ||

| Mycobacterium spp. | Component of various specific glycolipids, lipooligosaccharides, and lipopeptides.[5] | ||

| Various Pathogens (H. pylori, P. gingivalis, etc.) | Constituent of Lipid A, contributing to the endotoxic activity of the bacteria.[4] | ||

| Polyhydroxyalkanoate (PHA) producing bacteria | Can be a monomeric unit in medium-chain-length PHAs, which are bacterial storage polyesters.[1] | ||

| Fungi | Saccharomycopsis malanga | Identified as a novel hydroxyoxylipin.[4] | |

| Antrodia camphorata | Reported as a component of a fungal LPS-like molecule.[1] | ||

| Plants | Hypericum perforatum (St. John's Wort) | Reported as a natural constituent of the plant.[6] | |

| Arabidopsis thaliana (and other Brassicaceae) | While shorter-chain 3-OH-FAs are the primary ligands, the class of molecules is recognized by the LORE receptor to trigger immunity.[7] | ||

| Plant-derived lipids in soil | Hydroxylated fatty acids from leaf lipids serve as plant biomarkers in soil and sediments.[1] | ||

| Animals | Humans | Intermediate in fatty acid biosynthesis.[8][9] Elevated levels in urine are associated with fatty acid oxidation disorders like LCHAD deficiency.[10][11] | |

| Drosophila melanogaster | Reported as a naturally occurring metabolite.[6] | ||

| Poultry (Chicken, Turkey, etc.) | Listed as a metabolite in the Human Metabolome Database.[8] | ||

| Microalgae | Chlorella vulgaris | Listed as a source organism.[10] |

Note on Quantitative Data: While the presence of this compound is well-documented across these sources, standardized, comparative quantitative data (e.g., µg/g of tissue) is sparse in the literature. Its concentration is highly dependent on the specific species, physiological state, and environmental conditions. In bacteria, its abundance is relative to the LPS content, while in mammals, its free form is typically present at very low, transient levels.

Biological Significance and Signaling Pathways

This compound and its derivatives are not merely structural lipids; they are active participants in biological signaling. Two key pathways are detailed below.

Quorum Sensing in Ralstonia solanacearum

In the phytopathogenic bacterium R. solanacearum, the methyl ester of 3-hydroxypalmitic acid (3-OH PAME) acts as a critical intercellular signal for quorum sensing, which allows the bacteria to coordinate gene expression with population density.[3] At high cell densities, accumulated 3-OH PAME triggers a signaling cascade that activates the expression of virulence factors. The pathway involves an atypical two-component system, PhcS/PhcR, and a master virulence regulator, PhcA.[7][12]

Plant Innate Immunity Activation

In plants like Arabidopsis, medium-chain 3-hydroxy fatty acids are recognized as Microbe-Associated Molecular Patterns (MAMPs) by the cell surface pattern recognition receptor LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION).[2] This recognition is a key event in pattern-triggered immunity (PTI). Binding of the fatty acid induces homodimerization of the LORE receptor, leading to its activation via autophosphorylation. The activated receptor then phosphorylates downstream cytoplasmic kinases to initiate an immune response, including the production of reactive oxygen species (ROS).[1][13]

Experimental Protocols: Analysis of 3-Hydroxy Fatty Acids

The quantitative analysis of this compound, particularly from complex biological matrices like bacterial cells, requires a multi-step process involving hydrolysis, extraction, and derivatization prior to chromatographic analysis.

Generalized Workflow

The following diagram outlines a typical workflow for the analysis of total 3-hydroxy fatty acids from a bacterial cell pellet by Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology for Total Fatty Acid Analysis by GC-MS

This protocol is a composite of established methods for the analysis of total (free and esterified) 3-hydroxy fatty acids from bacterial samples.[5][14][15]

1. Sample Preparation and Hydrolysis: a. Obtain a lyophilized bacterial cell pellet (1-10 mg). b. Add a known quantity of a suitable stable isotope-labeled internal standard (e.g., ¹³C- or D-labeled this compound). c. To the dried pellet, add 1 mL of 1.25 M anhydrous HCl in methanol.[15] d. Seal the tube tightly with a Teflon-lined cap. e. Heat at 80°C for 1 hour (or 50°C overnight) to simultaneously hydrolyze lipids and methylate the resulting free fatty acids.[15]

2. Extraction of Fatty Acid Methyl Esters (FAMEs): a. Cool the tubes to room temperature. b. Add 1.25 mL of a hexane:methyl tert-butyl ether (1:1 v/v) solution.[5] c. Add 1 mL of deionized water to create a phase separation. d. Vortex vigorously for 10 minutes. e. Centrifuge at 1,000 x g for 10 minutes to separate the phases. f. Carefully transfer the upper organic phase containing the FAMEs to a new clean vial.

3. (Optional) Silyl Derivatization for Enhanced Detection: Note: This step is for analyzing the hydroxyl group. If only analyzing FAMEs, proceed to step 4. a. Evaporate the solvent from the extracted FAMEs under a gentle stream of nitrogen. b. Add 50 µL of pyridine (B92270) and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14] c. Seal the vial and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl group.[14]

4. GC-MS Analysis: a. Inject 1 µL of the final derivatized sample onto a GC-MS system. b. Gas Chromatograph Conditions (Example):

- Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).

- Carrier Gas: Helium.

- Oven Program: Initial temperature of 80°C for 5 min, ramp at 4°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 5 min.[14] c. Mass Spectrometer Conditions (Example):

- Ionization: Electron Impact (EI), 70 eV.

- Mode: Selected Ion Monitoring (SIM) for highest sensitivity and quantitative accuracy. Monitor characteristic ions for the analyte and the internal standard. For the TMS derivative of this compound methyl ester, a characteristic ion is often found at m/z 233.[14]

5. Quantification: a. Generate a standard curve by analyzing known concentrations of authentic this compound standard with a fixed amount of the internal standard. b. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard. c. Calculate the concentration of this compound in the original sample by comparing its analyte/internal standard peak area ratio to the standard curve.

Conclusion

This compound is a multifaceted molecule whose importance extends far beyond its role as a simple lipid. As a conserved structural element of endotoxin, it remains the gold standard for the chemical detection of Gram-negative bacteria. Furthermore, its function as a signaling molecule in controlling bacterial virulence and initiating plant defense highlights its potential as a target for developing novel anti-infective agents and agricultural treatments. The analytical methods detailed herein provide a robust framework for researchers to accurately quantify this key fatty acid, enabling further exploration of its diverse biological roles.

References

- 1. LORE receptor homomerization is required for 3-hydroxydecanoic acid-induced immune signaling and determines the natural variation of immunosensitivity within the Arabidopsis genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosine phosphorylation of the lectin receptor‐like kinase LORE regulates plant immunity | The EMBO Journal [link.springer.com]

- 3. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hierarchical autoinduction in Ralstonia solanacearum: control of acyl-homoserine lactone production by a novel autoregulatory system responsive to 3-hydroxypalmitic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

- 6. This compound | C16H32O3 | CID 301590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A two-component system in Ralstonia (Pseudomonas) solanacearum modulates production of PhcA-regulated virulence factors in response to 3-hydroxypalmitic acid methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienft.com [scienft.com]

- 9. Human Metabolome Database: Showing metabocard for (R)-3-Hydroxy-hexadecanoic acid (HMDB0010734) [hmdb.ca]

- 10. Hierarchical autoinduction in Ralstonia solanacearum: control of acyl-homoserine lactone production by a novel autoregulatory system responsive to 3-hydroxypalmitic acid methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A two-component system in Ralstonia (Pseudomonas) solanacearum modulates production of PhcA-regulated virulence factors in response to 3-hydroxypalmitic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tyrosine phosphorylation of the lectin receptor-like kinase LORE regulates plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lipidmaps.org [lipidmaps.org]

- 15. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Hydroxyhexadecanoic Acid: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhexadecanoic acid, also known as 3-hydroxypalmitic acid, is a C16 saturated fatty acid with a hydroxyl group at the β-position. This molecule and its derivatives are of significant interest in various research fields. They are integral components of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, playing a crucial role in the innate immune response. Furthermore, derivatives of 3-hydroxy fatty acids act as signaling molecules in bacterial communication systems known as quorum sensing. The (R)-enantiomer is a key intermediate in fatty acid biosynthesis.[1][2] The availability of pure, well-characterized this compound is therefore essential for studies in microbiology, immunology, and drug development.

This technical guide provides an in-depth overview of the primary synthetic routes to this compound for research purposes. It covers classical chemical methods, modern green chemistry approaches, and biocatalytic syntheses. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic and biological pathways are presented to aid researchers in the selection and implementation of the most suitable method for their specific needs.

Synthetic Methodologies

The synthesis of this compound can be achieved through several distinct routes, each with its own advantages and disadvantages in terms of yield, stereoselectivity, and environmental impact.

Chemical Synthesis: The Reformatsky Reaction

A classical approach for the synthesis of β-hydroxy esters, which can then be hydrolyzed to the corresponding β-hydroxy acids, is the Reformatsky reaction. This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[3] For the synthesis of this compound, tetradecanal (B130844) is reacted with an α-haloacetate, such as ethyl bromoacetate (B1195939).

The organozinc reagent, often referred to as a 'Reformatsky enolate', is formed by the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester.[3] This enolate is less reactive than lithium enolates or Grignard reagents, which prevents side reactions like self-condensation of the ester.[3] The reaction typically proceeds under mild conditions.[4]

Quantitative Data for Reformatsky Synthesis

| Starting Materials | Product | Yield | Melting Point (°C) | Stereochemistry | Reference |

| Tetradecanal, Ethyl bromoacetate-1-14C, Zinc | DL-3-Hydroxyhexadecanoic acid-1-14C | 32% | 84-85 | Racemic | [5] |

| Octanal, Ethyl-2-bromoacetate, Zinc | Ethyl 3-hydroxydecanoate | 55-64% | Not specified | Racemic | [6] |

Experimental Protocol: Synthesis of DL-3-Hydroxyhexadecanoic Acid via Reformatsky Reaction

This protocol is adapted from the synthesis of radiolabeled this compound.[5]

Materials:

-

Tetradecanal

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Anhydrous benzene (B151609) or a mixture of ether and toluene

-

Iodine crystal (for activation)

-

10% Sulfuric acid

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663)

-

Petroleum ether

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place zinc dust. Add a crystal of iodine and gently warm the flask to activate the zinc.

-

Reaction Setup: Allow the flask to cool and add anhydrous benzene.

-

Initiation: Add a small amount of a solution of tetradecanal and ethyl bromoacetate in benzene to the flask. Gentle warming may be required to initiate the reaction.

-

Addition of Reactants: Once the reaction begins (indicated by a color change and gentle reflux), add the remaining solution of tetradecanal and ethyl bromoacetate dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir and reflux the mixture for an additional hour to ensure complete reaction.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 10% sulfuric acid with vigorous stirring to hydrolyze the organozinc complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Saponification: The resulting crude ethyl 3-hydroxyhexadecanoate is then saponified by refluxing with an excess of aqueous sodium hydroxide (B78521).

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with dilute sulfuric acid to precipitate the free this compound. The crude product is collected by filtration.

-

Purification: Recrystallize the crude product from petroleum ether to yield pure DL-3-hydroxyhexadecanoic acid.[5]

Workflow for Reformatsky Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of this compound via the Reformatsky reaction.

Green Synthesis: From Levoglucosenone (B1675106)

A modern and enantioselective approach to synthesize (R)-3-hydroxy fatty acids utilizes levoglucosenone, a chiral building block derived from cellulose.[7] This "green" synthetic pathway avoids the use of toxic reagents and solvents and allows for the production of the desired (R)-enantiomer without the need for chiral resolution.[7]

The synthesis involves a seven-step pathway with key reactions including a Michael addition, a Baeyer–Villiger oxidation, a Bernet–Vasella reaction, and a cross-metathesis for chain homologation.[7] This method provides access to (R)-3-hydroxy fatty acids with varying chain lengths.

Quantitative Data for Green Synthesis

| Starting Material | Product | Overall Yield | Key Steps | Stereochemistry | Reference |

| Levoglucosenone | (R)-3-Hydroxydecanoic acid and derivatives | 24-36% | Michael addition, Baeyer–Villiger oxidation, Bernet–Vasella reaction, Cross-metathesis | (R) | [7] |

Experimental Protocol: Key Steps in the Synthesis of (R)-3-Hydroxy Fatty Acids from Levoglucosenone

This protocol highlights the key transformations in the multi-step synthesis.[7]

-

Oxa-Michael Addition: The synthesis begins with the selective oxa-Michael addition of an alcohol to levoglucosenone to introduce the C3 stereocenter.

-

Baeyer–Villiger Oxidation: A Baeyer–Villiger oxidation of the ketone functionality is performed, typically using a peroxide, to form a lactone.

-

Ring Opening and Protection: The lactone is then opened, and the resulting hydroxyl and carboxyl groups are appropriately protected for the subsequent steps.

-

Bernet–Vasella Reaction: A Bernet–Vasella reaction is employed for the fragmentation of a vicinal diol derivative to yield an alkene, which is a key intermediate for chain elongation.

-

Cross-Metathesis Homologation: The alkene is then subjected to a cross-metathesis reaction with a terminal alkene of desired chain length (e.g., 1-dodecene (B91753) for a C16 acid) using a ruthenium catalyst (e.g., Grubbs' catalyst).

-

Hydrogenation: The double bond introduced during the cross-metathesis is hydrogenated.

-

Deprotection: Finally, the protecting groups are removed to yield the target (R)-3-hydroxyhexadecanoic acid.

Synthetic Pathway from Levoglucosenone

Caption: A schematic representation of the synthetic route to (R)-3-hydroxyhexadecanoic acid starting from levoglucosenone.

Biocatalytic Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules. Lipases are versatile enzymes that can catalyze the hydrolysis, esterification, and transesterification of a broad range of substrates, including fatty acids.[8] They can be employed for the kinetic resolution of racemic mixtures of 3-hydroxy fatty acid esters to obtain enantiomerically pure forms.

In a typical resolution process, a lipase (B570770) is used to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. The resulting acid and the unreacted ester can then be separated.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 3-Hydroxyhexadecanoate

Materials:

-

Racemic methyl 3-hydroxyhexadecanoate

-

Immobilized lipase (e.g., from Candida antarctica lipase B, Novozym 435)

-

Phosphate (B84403) buffer (pH 7.0)

-

Organic solvent (e.g., hexane (B92381) or isooctane)

-

Sodium hydroxide solution (for titration)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve racemic methyl 3-hydroxyhexadecanoate in an appropriate organic solvent. Add phosphate buffer to create a biphasic system.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at a constant temperature. Monitor the progress of the reaction by periodically taking samples from the aqueous phase and titrating the liberated fatty acid with a standard sodium hydroxide solution. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

-

Enzyme Removal: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Product Separation: Separate the organic and aqueous layers.

-

Isolation of the Acid: Acidify the aqueous layer with dilute HCl and extract the (R)-3-hydroxyhexadecanoic acid with diethyl ether. Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent.

-

Isolation of the Ester: Wash the organic layer from step 5 with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the unreacted (S)-methyl 3-hydroxyhexadecanoate.

-

Hydrolysis of the Ester (Optional): The (S)-ester can be hydrolyzed to the corresponding (S)-acid using standard saponification procedures if desired.

Purification and Characterization

Independent of the synthetic route, the final product must be purified and its identity and purity confirmed.

-

Purification: Recrystallization from solvents like petroleum ether or hexane is a common method for purifying solid fatty acids.[5] Column chromatography on silica (B1680970) gel can also be employed, particularly for separating esters from acids or for removing non-polar impurities.

-

Characterization:

-

Melting Point: A sharp melting point is indicative of high purity. The reported melting point for DL-3-hydroxyhexadecanoic acid is 84-85 °C.[5]

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band around 3530 cm⁻¹ is characteristic of the hydroxyl group, and a band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For enantioselective syntheses, chiral chromatography is essential to determine the enantiomeric excess (ee).

-

Biological Context and Signaling Pathways

3-Hydroxy fatty acids are key building blocks in the biosynthesis of Lipid A, a critical component of the outer membrane of Gram-negative bacteria.

Lipid A Biosynthesis Pathway (Raetz Pathway)

Caption: A simplified diagram of the initial steps of the Lipid A biosynthesis pathway (Raetz pathway), highlighting the incorporation of (R)-3-hydroxy fatty acids.

In some bacteria, such as Ralstonia solanacearum, the methyl ester of 3-hydroxypalmitic acid acts as a quorum sensing signal molecule, regulating the expression of virulence factors.[9] This highlights the importance of having access to these molecules for studying bacterial pathogenesis and developing anti-virulence strategies.

Conclusion

The synthesis of this compound is achievable through various methods, each with its own set of advantages. The choice of method will depend on the specific requirements of the research, such as the need for a specific enantiomer, the desired scale of the synthesis, and the available laboratory infrastructure. The detailed protocols and comparative data provided in this guide aim to facilitate the synthesis of this important molecule for the advancement of research in microbiology, immunology, and drug discovery.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. NP-MRD: Showing NP-Card for (R)-3-Hydroxy-hexadecanoic acid (NP0091122) [np-mrd.org]

- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. office2.jmbfs.org [office2.jmbfs.org]

- 9. This compound, 2398-34-7 [thegoodscentscompany.com]

The Pivotal Role of 3-Hydroxyhexadecanoic Acid in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhexadecanoic acid, a 16-carbon hydroxylated fatty acid, occupies a central position in lipid metabolism, albeit with distinct roles dependent on its stereoisomerism and the biological kingdom . In eukaryotes, (S)-3-hydroxyhexadecanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of palmitic acid, while its enantiomer, (R)-3-hydroxyhexadecanoic acid, is involved in fatty acid biosynthesis. In prokaryotes, 3-hydroxy fatty acids are indispensable building blocks for the synthesis of lipid A, the anchor of lipopolysaccharide in the outer membrane of Gram-negative bacteria. The accumulation of long-chain 3-hydroxy fatty acids in humans is a key biomarker for inherited metabolic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. This guide provides an in-depth examination of the metabolic functions of this compound, presents quantitative data relevant to its clinical diagnosis, details analytical methodologies, and illustrates the core metabolic pathways.

Eukaryotic Metabolism: A Tale of Two Isomers

In mammalian cells, the metabolic fate of this compound is dictated by its chiral form. The two enantiomers, (S) and (R), are involved in opposing pathways: catabolism and anabolism, respectively.

(S)-3-Hydroxyhexadecanoyl-CoA in Mitochondrial Beta-Oxidation

(S)-3-Hydroxyhexadecanoyl-CoA is a transient intermediate in the catabolism of hexadecanoyl-CoA (the activated form of palmitic acid). This process occurs within the mitochondrial matrix and is a major source of cellular energy. The pathway involves a cycle of four enzymatic reactions, three of which are catalyzed by the mitochondrial trifunctional protein (MTP) for long-chain fatty acids.[1][2]

The MTP is a hetero-octameric complex composed of four α-subunits and four β-subunits, located on the inner mitochondrial membrane.[1][2] The α-subunit contains the long-chain enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities, while the β-subunit houses the long-chain 3-ketoacyl-CoA thiolase activity.[2]

The formation and conversion of (S)-3-hydroxyhexadecanoyl-CoA is the second and third step of the beta-oxidation spiral:

-

Hydration: trans-Δ²-Hexadecenoyl-CoA is hydrated by the enoyl-CoA hydratase activity of MTP to form (S)-3-Hydroxyhexadecanoyl-CoA.

-

Dehydrogenation: (S)-3-Hydroxyhexadecanoyl-CoA is then oxidized by the LCHAD activity of MTP to 3-ketohexadecanoyl-CoA. This reaction is NAD⁺-dependent.

References

The Microbial Metabolism of 3-Hydroxyhexadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhexadecanoic acid, a C16 hydroxylated fatty acid, plays a multifaceted role in microbial physiology, serving as a key intermediate in fatty acid metabolism, a precursor for virulence-associated biomolecules, and a signaling molecule. Understanding its metabolic pathway is crucial for developing novel antimicrobial strategies and for various biotechnological applications. This technical guide provides an in-depth exploration of the core metabolic pathway of this compound in microorganisms, with a focus on the well-characterized beta-oxidation cycle. It includes a compilation of quantitative data, detailed experimental protocols for studying this pathway, and visualizations of the metabolic and regulatory networks.

Core Metabolic Pathway: Beta-Oxidation

In microorganisms, the primary metabolic route for this compound is the beta-oxidation pathway, a catabolic process that breaks down fatty acid molecules to generate acetyl-CoA, NADH, and FADH2.[1][2] This process occurs in the cytosol of prokaryotes and involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbon atoms in each cycle.[1]

The metabolism of this compound typically begins with its activation to 3-hydroxyhexadecanoyl-CoA. Subsequently, it enters the beta-oxidation spiral at the third step, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase.

The key enzymatic steps involved in the degradation of the 3-hydroxyhexadecanoyl-CoA intermediate are:

-

Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (often encoded by the fadB gene) oxidizes L-3-hydroxyhexadecanoyl-CoA to 3-ketohexadecanoyl-CoA. This reaction uses NAD+ as an electron acceptor, producing NADH.[3][4]

-

Thiolytic Cleavage: Beta-ketoacyl-CoA thiolase (often encoded by the fadA gene) catalyzes the cleavage of 3-ketohexadecanoyl-CoA by coenzyme A (CoA). This final step of the cycle yields acetyl-CoA and a shortened acyl-CoA (myristoyl-CoA), which is 14 carbons long.[5] The shortened acyl-CoA can then re-enter the beta-oxidation pathway for further degradation.

Quantitative Data

Quantitative analysis of the enzymes and metabolites involved in the this compound metabolic pathway is essential for understanding its kinetics and regulation.

Table 1: Enzyme Kinetic Parameters for 3-Hydroxyacyl-CoA Dehydrogenase

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol mg-1 min-1) | Optimal pH | Notes |

| Ralstonia eutropha H16 (FadB') | Acetoacetyl-CoA (C4) | 48 | 149 | 6.0-7.0 | Strictly stereospecific for (S)-3-hydroxybutyryl-CoA and prefers NAD+.[3][6] |

| Pig Heart | L-3-hydroxyacyl-CoA (various chain lengths) | ~2-5 (for C10-C16) | Most active with medium-chain substrates | Physiological pH | Activity decreases as the chain length increases beyond C10.[7][8] |

Table 2: Metabolite Concentrations

| Microorganism | Condition | Metabolite | Concentration | Reference |

| Pseudomonas aeruginosa (clinical isolates) | Culture | Free 3-hydroxydecanoic acid (3-OH C10:0) | ~1 µM per 107 cells | [9] |

| Rat Liver | Normal | 3-hydroxy fatty acids (C10-C18) | 0.0-1.06 nmol/mg | [10] |

| Rat Blood | Normal | 3-hydroxy fatty acids (C10-C18) | 6.1-94.0 pmol/ml | [10] |

Note: Intracellular concentrations of this compound and its metabolic intermediates in microorganisms are not well-documented and require further investigation.

Experimental Protocols

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the quantitative measurement of 3-hydroxy fatty acids in biological samples.[1][11]

Protocol:

-

Sample Preparation:

-

Extraction:

-

Derivatization:

-

Derivatize the dried extract with 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for 1 hour at 80°C.[12]

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[12]

-

GC Oven Program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, and finally ramp at 15°C/min to 290°C, holding for 6 minutes.[12]

-

MS Detection: Use selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized 3-hydroxy fatty acids.[12]

-

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This coupled enzyme assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase.[7]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.0)

-

0.1 mM 3-hydroxyhexadecanoyl-CoA (substrate)

-

0.2 mM NADH

-

Purified 3-hydroxyacyl-CoA dehydrogenase or cell-free extract

-

-

Initiate the Reaction: Add the enzyme to the reaction mixture to start the reaction.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm at 30°C, which corresponds to the oxidation of NADH.[3]

-

Calculation: Calculate the enzyme activity based on the rate of NADH oxidation using its molar extinction coefficient (6.22 mM-1 cm-1).

Note: For determining kinetic parameters (Km and Vmax), vary the concentration of the substrate (3-hydroxyhexadecanoyl-CoA) and measure the initial reaction velocities.[3]

Studying Gene Regulation of the fadB Gene

This assay is used to study the transcriptional regulation of the fadB promoter.

Protocol:

-

Construct a Reporter Plasmid: Clone the promoter region of the fadB gene upstream of a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) in an appropriate expression vector.

-

Transform the Microorganism: Introduce the reporter plasmid into the microbial host of interest.

-

Culture and Induction: Grow the transformed cells under different conditions (e.g., in the presence or absence of fatty acids) that may affect fadB expression.

-

Measure Reporter Activity: Quantify the expression of the reporter gene product. For β-galactosidase, this can be done using a colorimetric assay with ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate. For GFP, fluorescence can be measured using a fluorometer or fluorescence microscope.

EMSA is used to detect the binding of transcription factors (e.g., FadR) to the promoter region of the fadB gene.[13][14]

Protocol:

-

Prepare DNA Probe: Synthesize and label a short DNA fragment corresponding to the putative FadR binding site in the fadB promoter with a radioactive isotope (e.g., 32P) or a fluorescent dye.[14]

-

Binding Reaction: Incubate the labeled DNA probe with purified FadR protein or a nuclear extract containing the protein in a binding buffer.[14]

-

Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a non-denaturing polyacrylamide gel.[14]

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging (for fluorescent probes). A shift in the mobility of the labeled DNA indicates protein binding.[14]

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

Experimental Workflow for Studying Metabolism

Regulatory Mechanism of the fadB Gene by FadR

Conclusion

The metabolic pathway of this compound in microorganisms is a well-conserved process central to fatty acid degradation. The beta-oxidation cycle, with key enzymes such as L-3-hydroxyacyl-CoA dehydrogenase, efficiently catabolizes this molecule to generate energy and metabolic precursors. The provided experimental protocols and visualizations offer a framework for researchers to further investigate this pathway. Future research should focus on elucidating the specific kinetics of enzymes involved with C16 substrates in various microorganisms, quantifying intracellular metabolite pools, and detailing the regulatory networks that govern this crucial metabolic route. A deeper understanding of these aspects will be invaluable for the development of novel therapeutics and biotechnological innovations.

References

- 1. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 10. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lipidmaps.org [lipidmaps.org]

- 13. med.upenn.edu [med.upenn.edu]

- 14. licorbio.com [licorbio.com]

The Role of 3-Hydroxyhexadecanoic Acid in Microbial Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain 3-hydroxy fatty acids are emerging as a significant class of signaling molecules in microbial communication, particularly in Gram-negative bacteria. This technical guide focuses on the function of 3-Hydroxyhexadecanoic acid (3-OH-C16:0) and its derivatives in microbial signaling, with a primary focus on the well-characterized phc quorum-sensing system in the plant pathogen Ralstonia solanacearum. This document provides an in-depth overview of the signaling pathway, quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the key processes. This information is intended to serve as a valuable resource for researchers investigating bacterial signaling, virulence, and the development of novel anti-infective therapies.

Introduction to this compound in Microbial Communication

This compound is a 16-carbon long-chain 3-hydroxy fatty acid. While it is a common component of bacterial lipids, its role in intercellular communication has been a subject of growing interest. In the context of microbial signaling, it is often the methyl ester derivative, 3-hydroxypalmitic acid methyl ester (3-OH-PAME), that functions as the active signaling molecule.[1] This molecule is a key player in a quorum-sensing (QS) system that allows bacteria to coordinate gene expression with population density.[1][2]

Unlike the more commonly known N-acyl-homoserine lactone (AHL) autoinducers, 3-OH-PAME represents a distinct class of signaling molecules.[1] The best-elucidated example of a 3-OH-PAME-mediated signaling cascade is the phc (phenotype conversion) system in the plant pathogen Ralstonia solanacearum.[3][4][5] This system controls a significant portion of the bacterial genome, regulating virulence, biofilm formation, and metabolic processes.[6] Understanding this pathway provides a valuable model for the function of long-chain 3-hydroxy fatty acids in microbial signaling and offers potential targets for the development of novel antimicrobial agents.

The phc Quorum-Sensing System in Ralstonia solanacearum: A Model for 3-OH-PAME Signaling

The phc quorum-sensing system in R. solanacearum is a hierarchical regulatory cascade that responds to the concentration of 3-OH-PAME.[2][7] At low cell densities, the concentration of 3-OH-PAME is low, and at high cell densities, it accumulates, triggering a change in gene expression that leads to the production of virulence factors.[1][8]

The key components of the phc signaling pathway are:

-

PhcB: An S-adenosylmethionine-dependent methyltransferase responsible for the synthesis of 3-OH-PAME from a fatty acid precursor.[1]

-

PhcS: A transmembrane sensor histidine kinase that detects the extracellular concentration of 3-OH-PAME.[7][8]

-

PhcR and PhcQ: Response regulators that form a two-component system with PhcS. PhcR is an unusual response regulator with a putative histidine kinase output domain.[8]

-

PhcA: A LysR-type global transcriptional regulator that acts as the master switch for virulence. The expression of phcA is controlled by the PhcS-PhcR/Q two-component system.[8][9]

At low concentrations of 3-OH-PAME, PhcS is thought to phosphorylate PhcR, which in turn inhibits the expression of phcA.[8] As the bacterial population grows and the concentration of 3-OH-PAME surpasses a certain threshold, it is proposed that 3-OH-PAME interacts with PhcS, inhibiting its kinase activity.[8] This leads to an increase in phcA expression. Activated PhcA then directly and indirectly regulates the expression of a large number of downstream genes, including those responsible for the production of exopolysaccharide (EPS), cell-wall-degrading enzymes, and motility.[6][9] Interestingly, the PhcA regulator also controls the expression of another quorum-sensing system in R. solanacearum that uses acyl-homoserine lactones (AHLs), demonstrating a hierarchical organization of signaling pathways.[2]

Quantitative Data on 3-OH-PAME Signaling

The signaling activity of 3-OH-PAME is potent, with responses observed at nanomolar concentrations. The following tables summarize the quantitative data available for the phc system in R. solanacearum.

| Parameter | Value | Microorganism Strain | Reference |

| Effective Concentration of 3-OH-PAME | |||

| Stimulation of eps gene expression | ≤1 nM | R. solanacearum phcB mutant | [1] |

| Fold Change in Virulence Factor Production in response to 3-OH-PAME | |||

| Exopolysaccharide I (EPS I) | >20-fold increase | R. solanacearum AW1-83 | [10] |

| Endoglucanase (EGL) | >30-fold increase | R. solanacearum AW1-83 | [10] |

| Pectin Methyl Esterase (PME) | >25-fold increase | R. solanacearum AW1-83 | [10] |

Table 1: Quantitative analysis of 3-OH-PAME activity in Ralstonia solanacearum.

Experimental Protocols

This section provides detailed methodologies for the study of 3-OH-PAME and its role in microbial signaling.

Extraction and Quantification of 3-Hydroxy Fatty Acid Methyl Esters from Bacterial Cultures

This protocol is adapted from methods for the analysis of bacterial fatty acids and can be used to extract and quantify 3-OH-PAME.[11][12] The principle involves the extraction of total lipids from a bacterial culture, followed by methylation to convert the fatty acids into their more volatile methyl esters for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Bacterial culture

-

Methanol

-

Saline solution (e.g., 0.9% NaCl)

-

Anhydrous 1.25 M HCl in methanol

-

Hexane (B92381) (high resolution, gas chromatography grade)

-

Glacial acetic acid

-

Deionized water

-

Sodium bicarbonate

-

Internal standard (e.g., methyl heptadecanoate)

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cell Harvesting: Centrifuge a known volume of bacterial culture (e.g., 50 mL from a late stationary phase culture) to pellet the cells. Discard the supernatant.

-

Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a single-phase mixture of methanol:chloroform:saline (10:5:4 v/v/v). b. Vortex vigorously for 15 minutes. c. Add additional chloroform and saline to break the single phase into two phases (final ratio of methanol:chloroform:saline should be 10:10:9 v/v/v). d. Vortex again and centrifuge to separate the phases. e. Carefully collect the lower chloroform phase containing the lipids into a clean glass tube.

-

Drying: Evaporate the chloroform under a stream of nitrogen gas to obtain the dried lipid extract.

-

Methylation (Acid Catalysis): a. To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol. b. Cap the tube tightly and heat at 50°C overnight or at 75-80°C for 1 hour.

-

Quenching and Extraction of Fatty Acid Methyl Esters (FAMEs): a. Cool the tube to room temperature. b. Under a chemical fume hood, quench the reaction by adding 0.1 mL of glacial acetic acid followed by 5 mL of deionized water. c. Add 0.5 mL of hexane and vortex thoroughly. d. Centrifuge to separate the phases. e. Carefully collect the upper hexane layer containing the FAMEs. f. Repeat the hexane extraction and pool the hexane layers.

-

GC-MS Analysis: a. Add a known concentration of an internal standard to the pooled hexane extract. b. Analyze the sample by GC-MS. c. Identify 3-OH-PAME based on its retention time and mass spectrum compared to an authentic standard. d. Quantify the amount of 3-OH-PAME by comparing its peak area to that of the internal standard.

Reporter Gene Assay for 3-OH-PAME Signaling Activity

This assay uses a reporter gene, such as lacZ (encoding β-galactosidase), fused to the promoter of a gene that is strongly upregulated by PhcA, like eps (exopolysaccharide biosynthesis).[1] The activity of the reporter protein is then used as a proxy for the level of signaling pathway activation.

Materials:

-

R. solanacearum strain with a phcB mutation (unable to produce 3-OH-PAME) and containing a reporter construct (e.g., eps-lacZ).

-

Growth medium for R. solanacearum.

-

Synthetic 3-OH-PAME or a purified extract to be tested.

-

Solvent for 3-OH-PAME (e.g., ethanol).

-

Microplate reader or spectrophotometer.

-

Reagents for β-galactosidase assay (e.g., ONPG - o-nitrophenyl-β-D-galactopyranoside).

Procedure:

-

Culture Preparation: Grow the R. solanacearum phcB mutant reporter strain overnight in a suitable growth medium.

-

Assay Setup: a. Dilute the overnight culture to a low starting optical density (e.g., OD600 = 0.05) in fresh medium. b. In a multi-well plate, add the diluted culture to each well. c. Add different concentrations of 3-OH-PAME (or the test extract) to the wells. Include a solvent-only control.

-

Incubation: Incubate the plate with shaking at the optimal growth temperature for R. solanacearum.

-

Growth Measurement: Periodically measure the optical density (e.g., at 600 nm) to monitor bacterial growth.

-

Reporter Gene Expression Measurement: a. At a specific time point (e.g., late exponential or early stationary phase), take samples from each well. b. Perform a β-galactosidase assay according to standard protocols. This typically involves lysing the cells and adding ONPG, which is converted to a yellow product by β-galactosidase. c. Measure the absorbance of the yellow product (e.g., at 420 nm).

-

Data Analysis: a. Calculate the β-galactosidase activity (e.g., in Miller units), normalizing for cell density and incubation time. b. Plot the β-galactosidase activity as a function of the 3-OH-PAME concentration to generate a dose-response curve.

Visualizing Signaling Pathways and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate the key concepts.

Caption: The phc quorum-sensing pathway in Ralstonia solanacearum.

Caption: Workflow for extraction and analysis of 3-OH-PAME.

Caption: Workflow for a reporter gene assay of 3-OH-PAME activity.

Conclusion and Future Directions

The study of this compound and its methyl ester as signaling molecules has unveiled a sophisticated regulatory network in Ralstonia solanacearum, providing a valuable paradigm for this class of autoinducers. The high potency of 3-OH-PAME and its control over a vast array of virulence factors make the phc system an attractive target for the development of anti-virulence drugs. Future research should aim to:

-

Identify and characterize phc-like systems in other bacteria: Determining the prevalence of this signaling system will broaden our understanding of its importance in microbial ecology and pathogenesis.

-

Elucidate the precise mechanism of 3-OH-PAME perception by PhcS: A detailed understanding of the ligand-receptor interaction could facilitate the design of specific agonists or antagonists.

-

Investigate the role of free this compound: While the methyl ester is the identified signal in R. solanacearum, the free acid may have signaling or immunomodulatory roles in other contexts.

-

Develop high-throughput screening assays: The reporter gene assay described can be adapted for high-throughput screening of compound libraries to identify inhibitors of the phc pathway.

This technical guide provides a solid foundation for researchers entering this exciting field, offering both the theoretical background and the practical methodologies required to advance our knowledge of 3-hydroxy fatty acid-mediated microbial signaling.

References

- 1. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hierarchical autoinduction in Ralstonia solanacearum: control of acyl-homoserine lactone production by a novel autoregulatory system responsive to 3-hydroxypalmitic acid methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex | Annual Reviews [annualreviews.org]

- 5. researchgate.net [researchgate.net]

- 6. Comparative transcriptomic studies identify specific expression patterns of virulence factors under the control of the master regulator PhcA in the Ralstonia solanacearum species complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

- 8. A two-component system in Ralstonia (Pseudomonas) solanacearum modulates production of PhcA-regulated virulence factors in response to 3-hydroxypalmitic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Global Virulence Regulator PhcA Negatively Controls the Ralstonia solanacearum hrp Regulatory Cascade by Repressing Expression of the PrhIR Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-hydroxy Palmitic Acid methyl ester | CAS 51883-36-4 | Cayman Chemical | Biomol.com [biomol.com]

- 11. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 3-Hydroxyhexadecanoic Acid: A Technical Guide to its Discovery, History, and Significance

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhexadecanoic acid, a saturated 3-hydroxy fatty acid, has emerged from relative obscurity to become a molecule of significant interest across various scientific disciplines. Initially identified as a fundamental component of bacterial membranes, its roles have expanded to encompass key signaling functions in microbial communication and potential applications in industrial biotechnology. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its study, and its involvement in biological pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in lipid research, microbiology, and the development of novel therapeutics.

Discovery and History: From Bacterial Building Block to Signaling Molecule

The discovery of this compound is intrinsically linked to the broader exploration of bacterial lipids. While a specific moment of "discovery" for this individual molecule is not pinpointed in a singular event, its identification arose from the systematic characterization of two major classes of bacterial polymers: lipopolysaccharides (LPS) and polyhydroxyalkanoates (PHAs).

A pivotal moment in the history of 3-hydroxy fatty acids was the discovery of poly-β-hydroxybutyrate (PHB), a type of PHA, by French researcher Maurice Lemoigne in 1926.[1][2][3][4] Lemoigne's work with the bacterium Bacillus megaterium revealed the presence of these intracellular lipid granules, laying the foundation for the understanding of a vast class of polyesters synthesized by microbes.[1][4][5] This discovery was a crucial first step, as 3-hydroxy fatty acids are the monomeric units of these bioplastics.

The other major avenue leading to the characterization of this compound was the investigation of the outer membrane of Gram-negative bacteria. This membrane is distinguished by the presence of lipopolysaccharide (LPS), a potent immunostimulant also known as endotoxin (B1171834). The lipid A portion of LPS, which anchors the molecule to the outer membrane, was found to be rich in fatty acids, including various 3-hydroxy fatty acids. This compound was identified as a significant constituent of the lipid A of many Gram-negative bacteria, and its presence is now used as a chemical marker for quantifying endotoxin levels in environmental and biological samples.[6][7][8]

More recently, research has unveiled a more dynamic role for 3-hydroxy fatty acids beyond their structural capacity. In the plant pathogenic bacterium Ralstonia solanacearum, the methyl ester of a closely related molecule, 3-hydroxypalmitic acid (3-OH PAME), has been identified as a key signaling molecule in a quorum-sensing system that regulates the expression of virulence genes. This discovery has opened new avenues for research into anti-virulence strategies targeting bacterial communication.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its study and application. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₂O₃ | [9] |

| Molecular Weight | 272.42 g/mol | [10] |

| CAS Number | 2398-34-7 | [9] |

| Melting Point | 78-79 °C | [11] |

| Boiling Point (Predicted) | 405.0 ± 28.0 °C | [11] |

| Density (Predicted) | 0.955 ± 0.06 g/cm³ | [11] |

| Appearance | White, waxy solid | [9] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [9] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| Infrared (IR) Spectroscopy | Characteristic absorptions for the hydroxyl group (O-H stretch), the carbonyl group of the carboxylic acid (C=O stretch), and the long hydrocarbon chain (C-H stretches). The O-H stretch is typically a broad peak, while the C=O stretch is a sharp peak. The spectra of crystalline fatty acids show a progression of bands between 1180 and 1350 cm⁻¹ associated with methylene (B1212753) wagging and/or twisting vibrations. | [12][13][14][15] |